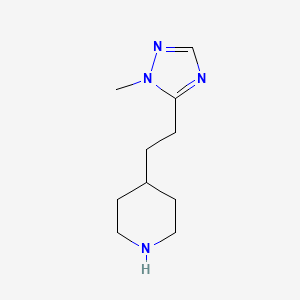
4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the reaction of piperidine with a suitable triazole derivative. One common method is the alkylation of piperidine with 1-methyl-1H-1,2,4-triazole-5-yl-ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds with biological macromolecules, influencing their function. The piperidine ring may interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar biological activity.
Piperidine: The parent compound, which lacks the triazole moiety.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-containing compound with different substituents.
Uniqueness
4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to the combination of the piperidine ring and the triazole moiety. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
4-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C10H18N4/c1-14-10(12-8-13-14)3-2-9-4-6-11-7-5-9/h8-9,11H,2-7H2,1H3 |
Clave InChI |
TVACXFHRISCFPR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)CCC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


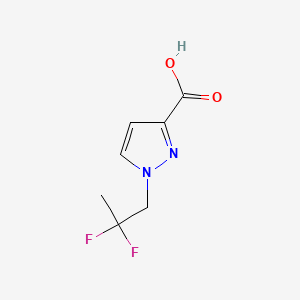
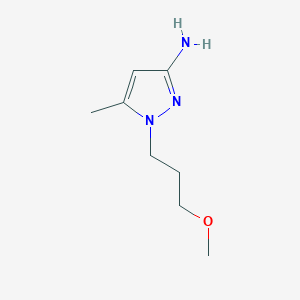
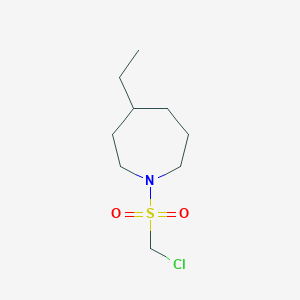

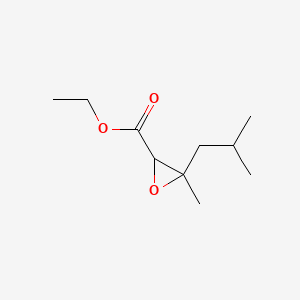
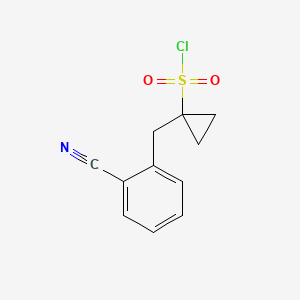
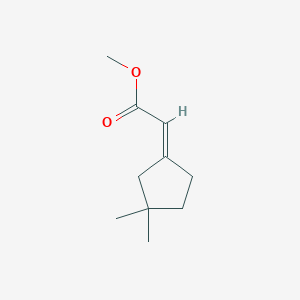
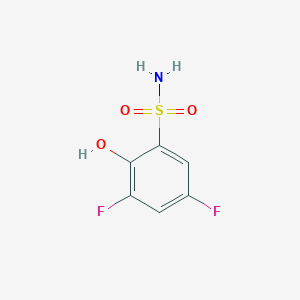
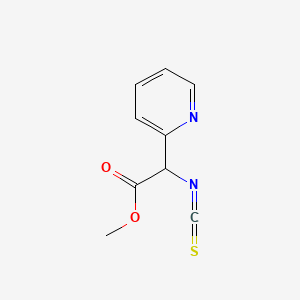

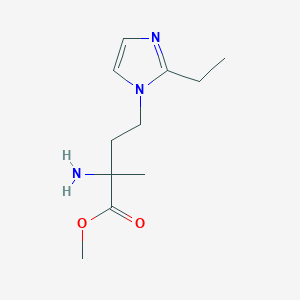
![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
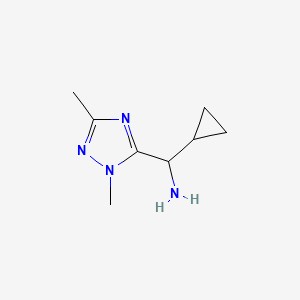
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
